molecular formula C12H9F2NO B6255850 2-[2-(difluoromethyl)pyridin-4-yl]phenol CAS No. 2138372-36-6

2-[2-(difluoromethyl)pyridin-4-yl]phenol

Cat. No.: B6255850
CAS No.: 2138372-36-6
M. Wt: 221.20 g/mol
InChI Key: YBHAJCRKAZYHOD-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethyl)pyridin-4-yl]phenol (CAS 2138372-36-6) is an organic compound with the molecular formula C12H9F2NO and a molecular weight of 221.20 g/mol . This molecule is a bifunctional scaffold featuring a phenol group and a difluoromethyl-substituted pyridine ring, making it a valuable building block in medicinal chemistry and drug discovery . The incorporation of fluorine atoms and the difluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune the properties of lead compounds, as it can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . The presence of multiple aromatic systems and hydrogen bond donors/acceptors in its structure allows for diverse interactions, making it a versatile intermediate for constructing more complex, biologically active molecules . Its specific research applications are underscored by its use as a key intermediate in the synthesis of patented 4H-pyrrolo[3,2-c]pyridin-4-one compounds, a class of structures investigated for their potential therapeutic relevance . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2138372-36-6

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

2-[2-(difluoromethyl)pyridin-4-yl]phenol

InChI

InChI=1S/C12H9F2NO/c13-12(14)10-7-8(5-6-15-10)9-3-1-2-4-11(9)16/h1-7,12,16H

InChI Key

YBHAJCRKAZYHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(F)F)O

Purity

95

Origin of Product

United States

Mechanistic Investigations of Reaction Pathways for 2 2 Difluoromethyl Pyridin 4 Yl Phenol Synthesis

Elucidation of Difluoromethylation Mechanisms

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of the target compound and a subject of significant research in medicinal chemistry. This moiety can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The mechanisms for its installation can be broadly categorized by the nature of the key reactive intermediates involved.

Role of Difluorocarbene and Radical Intermediates

The generation and reaction of difluorocarbene (:CF2) and the difluoromethyl radical (•CF2H) are two of the most prevalent strategies for creating C-CF2H bonds.

Difluorocarbene (:CF2) is a neutral, divalent carbon species that acts as an electrophile. Its stability is unique among carbenes due to the "push-pull" electronic effect of the fluorine atoms: inductive withdrawal of electron density by the electronegative fluorines into the σ orbital is counteracted by the donation of fluorine's lone pair electrons into the carbene's empty p-orbital. orgsyn.org This dual nature makes it reactive towards electron-rich nucleophiles. orgsyn.org A common method for generating difluorocarbene is the thermal decarboxylation of halo-difluoroacetate salts, such as sodium chlorodifluoroacetate. orgsyn.org In the context of synthesizing a molecule like 2-[2-(difluoromethyl)pyridin-4-yl]phenol, a phenoxide intermediate could trap the electrophilic difluorocarbene, followed by protonation to yield an aryl difluoromethyl ether. orgsyn.org

Difluoromethyl Radical (•CF2H) provides an alternative pathway, particularly for C-H functionalization. The stability and geometry of fluoroalkyl radicals are influenced by the degree of fluorine substitution. rsc.org Radical difluoromethylation can be initiated under various conditions, including photoredox catalysis. nih.govsioc.ac.cn For instance, reagents have been developed that selectively release a difluoromethyl radical, which can then be used in addition reactions to unsaturated bonds or in C-H functionalization of heteroaromatics. nih.govsioc.ac.cn This radical pathway is crucial for directly functionalizing a pre-formed pyridine (B92270) ring.

IntermediateGeneration MethodReactivityTypical Substrate
Difluorocarbene (:CF2) Thermal decarboxylation of sodium chlorodifluoroacetate orgsyn.orgElectrophilic; reacts with nucleophiles orgsyn.orgmasterorganicchemistry.comPhenoxides, Amines, Thiols orgsyn.orgnih.gov
Difluoromethyl Radical (•CF2H) Photoredox catalysis from sulfone reagents sioc.ac.cnRadical addition to π-systems or C-H bonds rsc.orgnih.govAlkenes, (Hetero)arenes rsc.orgnih.gov

Nucleophilic and Electrophilic Difluoromethylation Processes

Beyond carbene and radical chemistry, difluoromethylation can be understood through the lens of nucleophilic and electrophilic reactions. alfa-chemistry.com

Nucleophilic difluoromethylation involves a reagent that delivers a difluoromethyl anion equivalent ("CF2H⁻") to an electrophilic carbon. masterorganicchemistry.comyoutube.com A phosphonium (B103445) salt like [Ph3P(+)CF2H]Br⁻ has been shown to act as an effective nucleophilic difluoromethylating agent for carbonyl compounds, leading to α-CF2H alcohols. nih.gov This approach involves the direct transfer of the CF2H group to an electrophile. nih.gov

Electrophilic difluoromethylation , conversely, uses a reagent that delivers a difluoromethyl cation equivalent ("CF2H⁺") to a nucleophilic substrate. alfa-chemistry.com More commonly, this process proceeds via intermediates that are functionally equivalent, such as those involving difluorocarbene or radical cations. rsc.org Reagents like Selectfluor®, while primarily known for electrophilic monofluorination, can trigger reactions that result in the incorporation of a difluoromethyl group under specific conditions, often involving a cascade of steps. rsc.orgrsc.org

ProcessReagent TypeMechanism
Nucleophilic Delivers "CF2H⁻" equivalent (e.g., [Ph3P(+)CF2H]Br⁻) nih.govAttack of the nucleophilic CF2H source on an electrophilic center (e.g., a carbonyl) masterorganicchemistry.comnih.gov
Electrophilic Delivers "CF2H⁺" equivalent (e.g., via Selectfluor-triggered cascade) rsc.orgAttack of a nucleophilic substrate on an electrophilic fluorine source, often leading to rearrangement or further reaction to form the CF2H group alfa-chemistry.comrsc.org

Pyridine Ring Formation Mechanisms

The synthesis of the substituted pyridine core of the target molecule can be achieved through various ring-forming strategies. Most classical and modern methods fall into two main categories: condensation reactions and cycloadditions. baranlab.org

Condensation Reactions: These methods build the pyridine ring by forming C-C and C-N bonds from acyclic precursors.

Hantzsch Dihydropyridine (B1217469) Synthesis: A well-known method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. The resulting dihydropyridine is then oxidized to the aromatic pyridine. pharmaguideline.com Modifications allow for the synthesis of asymmetric pyridines. baranlab.org

Condensation of 1,5-Dicarbonyl Compounds: The reaction of a 1,5-dicarbonyl compound with ammonia or hydroxylamine (B1172632) can lead to the formation of a pyridine ring. baranlab.org This approach is conceptually simple, though the synthesis of the required dicarbonyl precursor can be a challenge.

Cycloaddition Reactions: These reactions form the six-membered ring in a concerted or stepwise manner.

[4+2] Cycloadditions (Diels-Alder type): This is a powerful strategy for forming six-membered rings. In the context of pyridine synthesis, an inverse-demand Diels-Alder reaction, where an electron-rich dienophile reacts with an electron-poor 1,2,4-triazine, followed by extrusion of N2, is a common approach. baranlab.org Direct [4+2] cycloadditions using 1-azadienes are less common due to electronic and thermodynamic factors. baranlab.org

[2+2+2] Cycloadditions: Metal catalysis can enable the otherwise disfavored [2+2+2] cycloaddition of alkynes and a nitrile to directly assemble the pyridine ring. acsgcipr.org This method is highly atom-economical.

Phenol (B47542) Ring Functionalization Mechanisms

The construction of the final molecule likely involves the coupling of a pre-formed phenol ring with the pyridine moiety, or the functionalization of a phenol precursor. The core mechanisms for modifying a phenol ring are well-established.

Electrophilic Aromatic Substitution (EAS): This is the most common reaction mechanism for phenols. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group. patsnap.com This means that electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. This high reactivity is due to the ability of the oxygen's lone pairs to stabilize the positively charged intermediate (the arenium ion or Meisenheimer complex) through resonance. patsnap.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS): While less common for simple phenols, NAS can occur on phenol rings that are activated by strongly electron-withdrawing groups (like -NO2) at the ortho and/or para positions. libretexts.org The mechanism involves the attack of a nucleophile to form a negatively charged intermediate, which then expels a leaving group. libretexts.org

Oxidative Coupling: In the presence of certain metal catalysts or oxidizing agents, phenols can undergo oxidative coupling to form C-C or C-O bonds. wikipedia.org This typically proceeds through a phenoxy radical intermediate. wikipedia.org

For synthesizing this compound, a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig type reaction, represents a highly plausible and efficient strategy. This would involve coupling a boronic acid (or ester) derivative of one ring with a halide derivative of the other, a process that involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Studies on Selectivity Control in Complex Synthetic Environments

Achieving the desired connectivity in a molecule with multiple functional groups and reactive sites, such as this compound, hinges on precise control of regioselectivity.

In the difluoromethylation of a pyridine ring, the inherent electronic properties of the ring direct incoming electrophiles or radicals. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. pharmaguideline.com However, direct C-H functionalization via radical pathways is a modern approach that offers alternative selectivity. Recent studies have demonstrated that by using temporary directing groups or by modifying the electronic nature of the pyridine through protonation, the site of difluoromethylation can be switched. For example, using an oxazino pyridine intermediate can direct radical difluoromethylation to the meta-position, while converting it to a pyridinium (B92312) salt under acidic conditions switches the selectivity to the para-position. nih.gov This type of switchable regioselectivity is a powerful tool for creating specific isomers. nih.gov

Similarly, when functionalizing the phenol ring, the strong ortho-, para-directing effect of the hydroxyl group must be managed. nih.gov If a different substitution pattern is required, a directing group can be temporarily installed on the hydroxyl group to guide a metal catalyst to a specific C-H bond (e.g., the meta position), which would otherwise be unreactive. nih.gov

In cross-coupling strategies, the selectivity is predetermined by the initial placement of the halide and organometallic functionalities on the respective aromatic rings. Therefore, the challenge is shifted to the regioselective synthesis of the functionalized precursors.

Spectroscopic and Structural Characterization Methodologies

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Further research and publication of the synthesis and characterization of “2-[2-(difluoromethyl)pyridin-4-yl]phenol” in peer-reviewed scientific journals would be required for the requested detailed analysis to become possible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be the preferred method to confirm its elemental composition.

Expected Molecular Ion: The molecular formula for this compound is C₁₂H₉F₂NO. The expected monoisotopic mass would be approximately 221.0652 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ or a protonated species [M+H]⁺ in techniques like electrospray ionization (ESI).

Fragmentation Pattern: While specific experimental data is not available, a theoretical fragmentation pattern can be proposed based on the compound's structure. The fragmentation would likely involve the cleavage of the bond between the phenol (B47542) and pyridine (B92270) rings, as well as the loss of the difluoromethyl group. Common fragments would include ions corresponding to the pyridinyl and phenolic moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

To date, no public crystal structure data for this compound has been deposited in crystallographic databases. A successful crystallographic analysis would require the growth of a single, high-quality crystal of the compound. The resulting data would reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyridine and phenol rings, and detail any hydrogen bonding or π-stacking interactions that dictate the crystal packing.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely require derivatization of the phenolic hydroxyl group to increase its volatility and prevent peak tailing. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the phenol to a more volatile silyl (B83357) ether. The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. When coupled with a mass spectrometer (GC-MS), this technique would also provide fragmentation data for the derivatized compound.

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, reversed-phase HPLC would be the most common approach.

A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector, as the aromatic rings in the compound are expected to absorb UV light. HPLC is highly effective for determining the purity of this compound and for monitoring its formation during synthesis by tracking the disappearance of reactants and the appearance of the product peak.

Theoretical and Computational Chemistry Studies of 2 2 Difluoromethyl Pyridin 4 Yl Phenol

Quantum Chemical Methodologies Applied to 2-[2-(difluoromethyl)pyridin-4-yl]phenol

Quantum chemical calculations have become an indispensable tool for predicting the properties of molecules, guiding experimental synthesis, and elucidating reaction mechanisms. nih.gov For a molecule like this compound, a variety of computational methods can be employed to gain deep insights into its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules. ijaerd.orgkarazin.ua The ground state molecular geometry of this compound would be optimized using a functional such as B3LYP, often paired with a basis set like 6-31G(d,p) or larger to accurately describe the electronic distribution. ijaerd.orgnih.gov This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the pyridine (B92270) and phenol (B47542) rings is a critical parameter that influences the extent of electronic conjugation between the two aromatic systems.

In a hypothetical DFT study, the optimized geometry would likely reveal an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring, a common feature in related 2-(pyridin-2-yl)phenol (B1460011) compounds. researchgate.net The presence of the electron-withdrawing difluoromethyl group is expected to influence the electronic structure, and this would be reflected in the calculated bond lengths and atomic charges. acs.org

Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311+G(d,p)

ParameterPredicted Value
C(phenol)-C(pyridine) Bond Length1.48 Å
O-H Bond Length0.97 Å
N...H (intramolecular) Distance1.85 Å
Dihedral Angle (Phenol-Pyridine)15.0°

This table is for illustrative purposes only, as specific published data for this compound is unavailable.

Ab Initio Methods and Basis Set Selection Considerations

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for benchmarking results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. nih.gov For a molecule of this size, MP2 with a reasonably large basis set could be computationally feasible for a more accurate geometry optimization and energy calculation.

The choice of basis set is crucial for obtaining reliable results. For a molecule containing fluorine atoms, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), to accurately model the electronic distribution around the electronegative fluorine atoms. semanticscholar.org

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. cnr.itosti.govresearchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands in the UV-visible spectrum. This is crucial for understanding the photophysical properties of the compound. The choice of functional can significantly impact the accuracy of TD-DFT predictions, especially for charge-transfer excitations. sigmaaldrich.com

For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the aromatic rings and potentially intramolecular charge transfer (ICT) from the phenol moiety (electron-donating) to the pyridine ring (electron-accepting), which is further influenced by the difluoromethyl group.

Hypothetical TD-DFT Predicted Electronic Transitions for this compound

TransitionExcitation Energy (eV)Oscillator Strength (f)Dominant Character
S0 -> S13.850.25π-π* (HOMO -> LUMO)
S0 -> S24.200.10n-π
S0 -> S34.550.40π-π (ICT)

This table is for illustrative purposes only, as specific published data for this compound is unavailable.

Analysis of Molecular Properties and Reactivity Descriptors

Beyond the basic electronic structure, computational chemistry provides a wealth of information about a molecule's reactivity and potential interaction sites.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.govsemanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would likely be centered on the electron-deficient pyridine ring, facilitated by the difluoromethyl substituent. nih.govnih.gov

Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.80
HOMO-LUMO Gap4.70

This table is for illustrative purposes only, as specific published data for this compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. wolfram.comresearchgate.netlibretexts.org It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the phenolic oxygen and the pyridine nitrogen, indicating their roles as potential hydrogen bond acceptors or sites for electrophilic interaction. nih.gov Conversely, the hydrogen atom of the hydroxyl group and the regions near the fluorine atoms would exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing insights into chemical bonding, charge transfer, and hyperconjugative interactions. youtube.comyoutube.com For this compound, an NBO analysis would be crucial for understanding the electronic interplay between the electron-withdrawing difluoromethyl group, the electron-rich phenol ring, and the pyridine moiety.

The analysis typically begins with the calculation of natural atomic charges, which reveals the electron distribution across the molecule. In this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group are expected to possess significant negative charges due to their high electronegativity. Conversely, the hydrogen of the hydroxyl group and the carbon atoms attached to these electronegative atoms would exhibit positive charges. The difluoromethyl group (CHF₂) is strongly electron-withdrawing, which would lead to a significant positive charge on the attached pyridine carbon and the hydrogen atom of the CHF₂ group, while the fluorine atoms would be highly negative. researchgate.net

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, stabilizing the molecule. For this compound, significant hyperconjugative interactions are expected. For instance, charge transfer from the lone pairs (LP) of the phenolic oxygen atom to the antibonding π* orbitals of the phenyl ring would contribute to the delocalization of charge within the phenol moiety. Similarly, interactions would occur between the pyridine ring's π orbitals and the attached phenol and difluoromethyl groups. The analysis can confirm charge transfer from a lone pair of an oxygen atom to an antibonding orbital of a neighboring group, indicating adsorption or interaction processes. periodicodimineralogia.it

Table 1: Illustrative Natural Atomic Charges from NBO Analysis This table presents hypothetical NBO charge values for selected atoms of this compound, based on trends observed in related molecules.

AtomHypothetical Natural Charge (e)
O (Phenolic)-0.75
H (Hydroxyl)+0.50
N (Pyridine)-0.60
C (Pyridine, attached to CHF₂)+0.45
H (in CHF₂)+0.15
F (in CHF₂)-0.40

These charge distributions are fundamental to understanding the molecule's reactivity, electrostatic potential, and interaction with other molecules. The NBO analysis would likely indicate a molecule with a significant dipole moment, influenced by the polar hydroxyl and difluoromethyl groups.

Investigation of Intramolecular and Intermolecular Interactions

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. A likely and significant intramolecular hydrogen bond would be between the hydrogen atom of the phenolic hydroxyl group (-OH) and the nitrogen atom of the pyridine ring (O-H···N). This type of interaction is common in ortho-hydroxyaryl compounds and leads to the formation of a stable six-membered ring, which significantly influences the compound's conformation and properties. nih.gov The strength of this hydrogen bond can be assessed computationally by examining the bond length, bond angle, and the vibrational frequency shift of the O-H bond.

The difluoromethyl group is not a classical hydrogen bond donor. However, the fluorine atoms are highly electronegative and can act as weak hydrogen bond acceptors in intermolecular interactions. Theoretical studies on o-halophenols have shown that halogens can participate in intramolecular hydrogen bonding, although the strength varies (Cl > Br > F > I). acs.org While a direct intramolecular hydrogen bond between the phenolic OH and the CHF₂ group is sterically unlikely, the fluorine atoms could participate in forming intermolecular hydrogen bonds in a crystal lattice or in solution, interacting with hydrogen bond donors from neighboring molecules.

Table 2: Expected Hydrogen Bond Parameters This table illustrates the kind of data that would be obtained from a computational analysis of the primary intramolecular hydrogen bond.

Hydrogen BondDonor-H Distance (Å)H···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
O-H···N (intramolecular)~0.98~1.80~150

The presence and strength of these hydrogen bonds are critical in determining the molecule's crystal packing, solubility, and biological activity.

The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the phenyl and pyridine rings. Computational studies on analogous 4-phenylpyridine (B135609) compounds are used to predict the most stable conformations. nih.govnih.gov The key parameter is the dihedral angle between the planes of the two aromatic rings.

Due to steric hindrance between the ortho-hydrogens of the phenol ring and the hydrogens at positions 3 and 5 of the pyridine ring, a fully planar conformation is expected to be energetically unfavorable. The molecule will likely adopt a twisted conformation to relieve this steric strain. Computational energy scans, performed by systematically varying the dihedral angle, would reveal the energy minima corresponding to the most stable conformers. For 4-phenylpyridine itself, the rings are not coplanar. nih.gov The presence of the bulky difluoromethyl group at the 2-position of the pyridine ring and the hydroxyl group on the phenol would further influence the preferred dihedral angle.

The intramolecular O-H···N hydrogen bond would favor a more planar arrangement to optimize the hydrogen bond geometry. Therefore, the final stable conformation would be a balance between the stabilizing effect of the hydrogen bond and the destabilizing steric repulsion. It is expected that the global minimum energy conformation would feature a nearly planar arrangement of the O-H···N system, with a significant twist still present between the two rings.

Table 3: Hypothetical Relative Energies of Different Conformations This table shows an example of what a conformational analysis might reveal about the energetic stability of different rotational isomers (rotamers).

Conformer (Dihedral Angle)Relative Energy (kcal/mol)Stability
Twisted (~30-40°)0.00Most Stable
Planar (0°)+2.5Transition State
Perpendicular (90°)+1.5Local Minimum/Transition State

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. researchgate.netacs.org

Infrared (IR) Spectroscopy: The calculated IR spectrum would provide vibrational frequencies for different functional groups. A key feature would be the O-H stretching frequency. In a non-hydrogen-bonded state, this appears around 3600 cm⁻¹. The formation of the strong intramolecular O-H···N hydrogen bond would cause a significant red-shift (to lower wavenumbers) and broadening of this peak, which is a classic indicator of hydrogen bonding. acs.org The C-F stretching vibrations of the difluoromethyl group would also produce characteristic strong absorptions in the 1100-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The ¹H NMR spectrum would be particularly informative. The proton of the hydroxyl group involved in the intramolecular hydrogen bond is expected to be significantly deshielded, appearing at a high chemical shift (downfield). The ¹⁹F NMR would show a characteristic signal for the CHF₂ group, with splitting due to the adjacent proton (a doublet).

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would reveal the energies of the main electronic transitions, such as π→π* transitions within the aromatic systems, and potential charge-transfer transitions.

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data This table provides an example of how theoretical predictions for key spectroscopic features would be compared with experimental measurements.

Spectroscopic ParameterPredicted ValueExperimental Value
IR: O-H Stretch (cm⁻¹)~3250 (H-bonded)(To be measured)
¹H NMR: OH proton (ppm)~10-12(To be measured)
UV-Vis: λmax (nm)~280, ~340(To be measured)

The close agreement between predicted and measured spectroscopic data would provide strong evidence for the accuracy of the computed molecular structure, conformation, and electronic properties of this compound.

Chemical Reactivity and Derivatization Strategies for 2 2 Difluoromethyl Pyridin 4 Yl Phenol

Functional Group Transformations of the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for functionalization, readily undergoing reactions such as alkylation and acylation to form ethers and esters, respectively.

O-Alkylation

The hydroxyl group can be converted to an ether linkage through O-alkylation. Standard Williamson ether synthesis conditions, employing a base to deprotonate the phenol (B47542) followed by reaction with an alkyl halide, are generally applicable. The choice of base and solvent is crucial to achieve high yields and avoid side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are frequently used. The reaction of phenols with olefins in the presence of an acid catalyst can also yield alkylated products. nih.govgoogle.comresearchgate.net The reactivity of the phenolic hydroxyl is influenced by the electron-withdrawing nature of the pyridyl substituent, which increases its acidity and facilitates deprotonation.

Table 1: Representative Conditions for O-Alkylation of Phenols

ReagentBaseSolventTemperatureProduct
Alkyl HalideNaH, K₂CO₃, Cs₂CO₃DMF, MeCN, AcetoneRoom Temp. to RefluxAlkyl Ether
OlefinAcid Catalyst (e.g., Amberlyst-15)-20-450 °CAlkyl Ether
Dimethyl EtherPhosphotungstic acid over γ-Al₂O₃-280 °CMethyl Ether

O-Acylation

Esterification of the phenolic hydroxyl group can be achieved through O-acylation. This transformation is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. Pyridine (B92270) is often used as both a solvent and a catalyst in these reactions. libretexts.orglookchem.com The reaction proceeds via nucleophilic attack of the phenoxide on the carbonyl carbon of the acylating agent. The increased acidity of the phenol in 2-[2-(difluoromethyl)pyridin-4-yl]phenol facilitates this reaction.

Table 2: Common Reagents for O-Acylation of Phenols

Acylating AgentBase/CatalystSolventProduct
Acyl ChloridePyridine, TriethylamineDichloromethane, THFAryl Ester
Acetic AnhydridePyridineCarbon TetrachlorideAryl Acetate

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring, being a heteroatom with a lone pair of electrons, is susceptible to reactions with electrophiles, leading to N-alkylation, N-oxidation, and quaternization.

N-Alkylation and N-Oxidation

The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This reaction is influenced by the electronic properties of the substituents on the pyridine ring. The presence of the electron-withdrawing difluoromethyl group at the 2-position decreases the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions for alkylation compared to unsubstituted pyridine. nih.govbaranlab.org

N-oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a carboxylic acid (e.g., acetic acid or trifluoroacetic acid) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.netnih.gov The electron-deficient nature of the pyridine ring in the target molecule might necessitate the use of stronger oxidizing systems. researchgate.net

Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while generally stable, can undergo specific transformations, primarily involving the activation of the C-F bonds or hydrolysis.

C-F Bond Activation and Functionalization

The C-F bond is strong, but its activation can be achieved under specific conditions, often involving transition metal catalysts or strong Lewis acids. This can lead to the substitution of one or both fluorine atoms with other functional groups. acs.orgnih.gov Such transformations provide a pathway to introduce further diversity into the molecule. The reaction of 2-fluoropyridines with a wide range of nucleophiles can lead to substitution of the fluorine atom. acs.orgnih.gov

Hydrolysis to a Formyl Group

Under harsh acidic conditions, the difluoromethyl group can be hydrolyzed to a formyl group (-CHO). For instance, treatment with fuming sulfuric acid and boric acid has been reported to hydrolyze trifluoromethyl groups on triarylphosphines to carboxylic acids, suggesting that similar conditions might be applicable for the hydrolysis of the difluoromethyl group to a formyl group. nih.govrsc.org

Regioselective Functionalization of the Aromatic Rings

Both the phenol and pyridine rings can be further functionalized through electrophilic or nucleophilic aromatic substitution, as well as through modern cross-coupling methodologies.

Electrophilic and Nucleophilic Aromatic Substitution

The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions. However, the bulky pyridyl substituent at the ortho position may sterically hinder substitution at one of the ortho positions. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles at positions activated by the electron-withdrawing difluoromethyl group. acs.orgnih.gov

Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The phenolic hydroxyl group, after protection (e.g., as a methoxymethyl (MOM) or tetrahydropyranyl (THP) ether), can act as a directing group for lithiation at the adjacent ortho position. lookchem.combaranlab.orgresearchgate.netwikipedia.orguwindsor.ca This allows for the introduction of a wide range of electrophiles specifically at the C3 position of the phenol ring. The trifluoromethyl group has been shown to be a weaker directing group compared to a protected hydroxyl group. lookchem.comresearchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are invaluable tools for C-C bond formation. If the pyridine or phenol ring is functionalized with a halide (e.g., Br, I), these reactions can be employed to introduce aryl, heteroaryl, or alkynyl substituents. For instance, a bromo-substituted derivative of this compound could be coupled with various boronic acids or terminal alkynes. proprogressio.huacs.orgresearchgate.netorganic-chemistry.orgnih.govmdpi.com The Sonogashira coupling, in particular, has been widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. libretexts.orgorganic-chemistry.orgwikipedia.org

Table 3: Common Cross-Coupling Reactions for Aromatic Functionalization

ReactionCoupling PartnersCatalyst SystemProduct
Suzuki-MiyauraAryl/Vinyl Halide + Organoboron CompoundPd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl/Vinylarene
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd catalyst, Cu(I) cocatalyst, BaseAryl/Vinyl Alkyne

Utilization as a Chemical Building Block in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, and amine groups and can enhance properties such as metabolic stability and binding affinity. nih.govsci-hub.se

This scaffold can be incorporated into larger molecules of pharmaceutical interest, such as kinase inhibitors. For example, the pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazine core, found in VEGFR-2 and FGFR-1 inhibitors, can be synthesized and functionalized with moieties derived from this building block. nih.gov The synthesis of chalcone (B49325) derivatives, which have shown antitubercular activity, provides another example of how this type of pyridylphenol scaffold can be utilized. mdpi.com The ability to selectively functionalize each part of the molecule allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Emerging Research Avenues and Future Perspectives in Difluoromethylated Phenol Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes to Fluorinated Heterocycles

The synthesis of fluorinated heterocycles, a cornerstone of modern medicinal and materials chemistry, is undergoing a paradigm shift towards more sustainable and efficient methodologies. researchgate.netnih.gov Classical approaches often rely on harsh conditions or pre-functionalized starting materials, limiting their scope and environmental compatibility. nih.gov The urgent need for greener alternatives has spurred the development of innovative strategies that prioritize atom economy, reduce waste, and utilize milder reaction conditions. nih.gov

Recent breakthroughs focus on the direct C-H functionalization of pyridine (B92270) rings, which circumvents the need for pre-activated substrates. researchgate.netnih.gov For instance, organophotocatalytic methods have been developed for the direct difluoromethylation of heterocycles using green oxidants like molecular oxygen, obviating the need for metal catalysts and additives. nih.gov Another promising strategy involves the regioselective introduction of the difluoromethyl group at the meta or para positions of pyridines through a switchable process involving oxazino pyridine intermediates. researchgate.net This method offers precise control over the substitution pattern, a critical factor in tuning a molecule's properties. chemeurope.com

Furthermore, transition-metal catalysis continues to evolve, offering powerful tools for constructing these complex scaffolds. Rhodium(III)-catalyzed C-H functionalization has been successfully employed for the one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, a method that is straightforward and can be set up on the benchtop in air. nih.govacs.org For the saturation of the pyridine ring, heterogeneous hydrogenation using palladium on carbon in the presence of a Brønsted acid provides a robust and simple route to (multi)fluorinated piperidines from abundant fluoropyridine precursors. acs.orgnih.gov These methods highlight a move towards practicality and scalability, which is crucial for industrial applications.

The table below summarizes some of these emerging sustainable synthetic strategies.

Synthetic StrategyKey FeaturesExample PrecursorsCatalyst/ReagentReference
Organophotocatalytic C-H DifluoromethylationMetal-free, uses O2 as a green oxidant, mild conditions.Various heterocyclesOrganic photocatalyst nih.gov
Regioselective C-H DifluoromethylationSwitchable meta/para selectivity via intermediates.PyridinesOxazino pyridine intermediates, acid treatment for switching researchgate.net
Rh(III)-Catalyzed C-H FunctionalizationOne-step synthesis of substituted fluoropyridines, air-tolerant.α-fluoro-α,β-unsaturated oximes, alkynes[Cp*RhCl2]2/metal acetate nih.govacs.org
Heterogeneous HydrogenationAccess to fluorinated piperidines, chemoselective, robust.FluoropyridinesPd(OH)2/C, Brønsted acid acs.orgnih.gov
N-DifluoromethylationDirect synthesis of N-difluoromethyl-2-pyridones from pyridines.PyridinesN-difluoromethylpyridinium salts as intermediates nih.gov

Future efforts in this area will likely focus on expanding the substrate scope of these reactions, further improving their sustainability profiles by using flow chemistry, and developing enzymatic or biocatalytic routes to achieve unparalleled selectivity. nih.gov

Advanced Computational Modeling for Predictability in Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. emerginginvestigators.orggoogle.com For fluorinated phenol-pyridine systems, techniques like Density Functional Theory (DFT) are crucial for elucidating reaction mechanisms, rationalizing regioselectivity, and predicting the electronic properties that govern reactivity. researchgate.netnih.gov

Theoretical calculations help researchers understand the subtle electronic effects of fluorine substitution. The high electronegativity of fluorine can significantly alter the electron distribution within the pyridine ring, influencing its reactivity towards electrophilic or nucleophilic attack. emerginginvestigators.orgnih.gov For example, computational studies on the regioselective difluoromethylation of pyridines have helped to explain why certain positions are favored under specific reaction conditions, guiding the experimental design for desired isomers. researchgate.net DFT methods can model transition states to calculate activation energies, providing insight into why one reaction pathway is preferred over another. researchgate.net

A key area of application is in predicting the reactivity of the carbonyl moiety in fluorinated ketones, which can be analogous to the reactivity of the difluoromethyl group. nih.gov Quantum mechanical computations can determine the intrinsic electrophilicity of key atoms and the equilibrium between different forms of a molecule (e.g., keto vs. hydrate (B1144303) forms), which directly impacts biological or chemical activity. nih.gov Such studies allow for a priori assessment of a molecule's potential before embarking on time-consuming synthesis.

The table below outlines the application of various computational methods in this field.

Computational MethodApplication in Fluorinated Heterocycle ChemistryPredicted PropertiesReference
Density Functional Theory (DFT)Elucidation of reaction mechanisms, study of transition states.Activation energies, reaction pathways, regioselectivity. researchgate.netnih.govacs.org
Hartree-Fock TheoryEvaluation of molecular geometry and electronic structure.Molecular geometry, Mulliken charge distribution, HOMO-LUMO gap. emerginginvestigators.org
Quantum Mechanical/Continuum Solvation ModelsExamining reactivity in solution, keto-hydrate equilibria.Hydration free energies, relative stability of species in solution. nih.gov
Molecular Dynamics (MD) SimulationsInvestigating the binding mode of inhibitors to enzymes.Conformational changes, binding affinity, steric effects. nih.gov

The future of computational modeling in this area lies in the development of more accurate and efficient methods, including machine learning algorithms trained on large datasets of reaction outcomes. This will enable high-throughput screening of virtual compound libraries and the de novo design of molecules with tailored reactivity and properties, accelerating the discovery process.

Exploration of Chemical Applications Beyond Traditional Domains

While fluorinated phenol-pyridines are well-recognized for their potential in pharmaceuticals and agrochemicals, emerging research is uncovering their utility in novel, non-traditional domains such as materials science and catalysis. researchgate.netnih.gov The unique properties imparted by the difluoromethyl group—enhanced thermal stability, oxidative resistance, and specific electronic characteristics—make these compounds attractive building blocks for advanced materials. mdpi.com

In materials science, perfluoropyridine (PFPy) and its derivatives are used to create high-performance fluoropolymers and fluorinated network materials. mdpi.com These materials often exhibit increased hydrophobicity and chemical resistance. The principles guiding the use of PFPy can be extended to difluoromethylated phenol-pyridines, which could serve as specialized monomers for polymers with tailored optical or electronic properties. For example, pyridine-based tetrathiafulvalene (B1198394) derivatives have been synthesized and studied for their pi-conjugated systems, suggesting potential applications in organic electronics. nih.gov Similarly, iridium(III) complexes incorporating functionalized pyridine ligands are being investigated for their photoluminescent properties, opening doors for their use in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net

The catalytic potential of these compounds is another burgeoning area. The pyridine nitrogen can act as a ligand for metal centers, and the electronic properties of the system can be finely tuned by the difluoromethyl and phenol (B47542) groups. This could lead to the development of novel catalysts for a variety of organic transformations where the fluorinated ligand modulates the activity and selectivity of the metallic center. Manganese-catalyzed asymmetric transfer hydrogenation of imines, for instance, has shown compatibility with pyridine-containing substrates, yielding chiral amines with high enantioselectivity. acs.org

The future will see a more concerted effort to design and synthesize difluoromethylated phenol-pyridine derivatives specifically for these non-traditional applications, moving beyond serendipitous discovery to rational design of functional materials and catalysts.

Innovations in Analytical Techniques for Complex Fluorinated Systems

The increasing complexity of fluorinated molecules like 2-[2-(difluoromethyl)pyridin-4-yl]phenol necessitates parallel innovations in analytical techniques for their unambiguous characterization and quantification. The presence of fluorine introduces unique analytical challenges and opportunities.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a particularly powerful tool. mdpi.com Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique allows for the rapid detection and quantification of fluorinated compounds and their byproducts, even at low concentrations. nih.gov The wide chemical shift range of ¹⁹F-NMR provides detailed information about the electronic environment of each fluorine atom, making it invaluable for structural elucidation and for tracking the transformation of fluorinated moieties during a reaction. nih.govemerginginvestigators.org

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for identifying reaction products and impurities. nih.gov High-resolution mass spectrometry provides exact mass measurements, enabling the determination of elemental compositions. For a more comprehensive analysis of total fluorine content in complex matrices, techniques like Combustion Ion Chromatography (CIC) are employed. researchgate.net Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is also emerging as a powerful, albeit challenging, technique for fluorine determination, capable of overcoming high ionization potential and various interferences to quantify total fluorine. researchgate.net

The table below compares several advanced analytical techniques used for fluorinated systems.

Analytical TechniquePrincipleKey Advantages for Fluorinated CompoundsLimitationsReference
¹⁹F-NMR SpectroscopyMeasures the resonance of ¹⁹F nuclei in a magnetic field.High sensitivity, 100% natural abundance, wide chemical shift range, quantitative.May require specialized equipment (cryoprobe for higher sensitivity). nih.govmdpi.comnih.gov
LC-MS/MSSeparates compounds by chromatography, identifies by mass-to-charge ratio.High sensitivity and selectivity for targeted analysis of known compounds.Quantification requires specific standards; may not detect all unknown fluorinated byproducts. researchgate.net
Combustion Ion Chromatography (CIC)Sample combustion followed by ion chromatography of fluoride.Measures total organic fluorine (TOF), providing a global contamination picture.Does not provide structural information on individual compounds. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Atomizes and ionizes the sample in plasma for mass analysis.Highly sensitive for elemental analysis, can quantify total fluorine.Direct fluorine determination is challenging due to high ionization potential and interferences. researchgate.net

Future directions will involve the development of field-deployable sensors for real-time monitoring of fluorinated compounds and the refinement of hyphenated techniques (e.g., HPLC-ICP-MS/MS) to provide simultaneous separation, identification, and elemental quantification of unknown fluorinated species in complex mixtures. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[2-(difluoromethyl)pyridin-4-yl]phenol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions under anhydrous conditions. For example, a Suzuki-Miyaura cross-coupling between 2-(difluoromethyl)-4-bromopyridine and a boronic acid-substituted phenol derivative can be performed using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol (3:1) with aqueous Na₂CO₃ as a base. Reaction optimization includes varying temperatures (80–120°C), catalyst loading (1–5 mol%), and solvent systems to improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR spectra for diagnostic peaks:
  • Pyridine ring protons (δ 7.5–8.5 ppm, split due to difluoromethyl group).
  • Phenolic -OH (δ ~9–10 ppm, broad, exchangeable with D₂O).
  • IR : Confirm phenolic O-H stretch (~3200–3500 cm1^{-1}) and C-F stretches (1000–1200 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]+^+) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodology : Treat as a hazardous substance due to incomplete toxicological data. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via certified waste management .

Advanced Research Questions

Q. How can low-resolution X-ray crystallography data for this compound be refined to resolve structural ambiguities?

  • Methodology : Use the SHELX suite (SHELXL for refinement) to handle weak diffraction data. Key steps:

  • Apply TWIN/BASF commands for twinned crystals.
  • Use restraints for flexible moieties (e.g., difluoromethyl group).
  • Validate with R-factor convergence (<5% discrepancy) and electron density maps .

Q. What strategies address discrepancies between experimental and computational (DFT) spectral data for this compound?

  • Methodology :

  • Compare experimental 1H^1\text{H} NMR shifts with DFT-predicted values (using Gaussian or ORCA). Adjust solvent models (e.g., PCM for DMSO).
  • Investigate conformational flexibility via molecular dynamics simulations to identify dominant conformers influencing spectral outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

  • Methodology :

  • Synthesize analogs with substitutions on the pyridine ring (e.g., -CF₃, -Cl) or phenol moiety.
  • Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Correlate electronic effects (Hammett σ values) with bioactivity trends .

Q. What experimental approaches mitigate challenges in detecting the compound’s environmental persistence?

  • Methodology :

  • Conduct OECD 301F biodegradation tests in simulated aquatic systems.
  • Use LC-MS/MS to monitor degradation products.
  • Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential if empirical data are lacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.